methanone](/img/structure/B249323.png)
[4-(4-Fluorobenzyl)piperazin-1-yl](pyridin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(4-Fluorobenzyl)piperazin-1-yl](pyridin-3-yl)methanone is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. The compound belongs to the class of piperazine derivatives and has shown promising results in various studies conducted to explore its mechanism of action and biochemical effects.
Mecanismo De Acción
The mechanism of action of [4-(4-Fluorobenzyl)piperazin-1-yl](pyridin-3-yl)methanone is not fully understood, but it is believed to act on various neurotransmitter systems in the brain, including the serotonin and dopamine systems. The compound has been shown to act as a partial agonist at serotonin receptors and a dopamine receptor antagonist, which may contribute to its anxiolytic and antipsychotic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of [4-(4-Fluorobenzyl)piperazin-1-yl](pyridin-3-yl)methanone have been studied extensively in preclinical models. The compound has been shown to reduce anxiety-like behavior in animal models and improve cognitive function in rats. Additionally, the compound has also been shown to reduce the expression of certain genes involved in inflammation and oxidative stress, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using [4-(4-Fluorobenzyl)piperazin-1-yl](pyridin-3-yl)methanone in lab experiments include its relatively high purity and stability, as well as its ability to be synthesized in large quantities. However, the compound's potential toxicity and limited solubility in water may present some limitations in certain experiments.
Direcciones Futuras
There are several future directions for research involving [4-(4-Fluorobenzyl)piperazin-1-yl](pyridin-3-yl)methanone. One potential area of focus is exploring the compound's potential as a therapeutic agent for other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies may be conducted to explore the compound's mechanism of action in more detail and to identify potential drug targets for future drug development. Finally, the compound's potential as a cancer treatment may also be further explored in future studies.
Métodos De Síntesis
The synthesis of [4-(4-Fluorobenzyl)piperazin-1-yl](pyridin-3-yl)methanone can be achieved through a multistep process involving the reaction of 4-fluorobenzylamine with pyridine-3-carboxylic acid, followed by the introduction of a piperazine ring and a methanone group. The reaction conditions and reagents used in the synthesis process can be modified to obtain the compound in different forms and purities.
Aplicaciones Científicas De Investigación
The scientific research application of [4-(4-Fluorobenzyl)piperazin-1-yl](pyridin-3-yl)methanone is primarily focused on its potential as a therapeutic agent for various diseases and disorders. The compound has shown promising results in preclinical studies conducted to explore its efficacy in treating conditions such as anxiety, depression, and schizophrenia. Additionally, the compound has also been studied for its potential use in cancer treatment due to its ability to inhibit certain enzymes involved in tumor growth.
Propiedades
Nombre del producto |
[4-(4-Fluorobenzyl)piperazin-1-yl](pyridin-3-yl)methanone |
|---|---|
Fórmula molecular |
C17H18FN3O |
Peso molecular |
299.34 g/mol |
Nombre IUPAC |
[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-pyridin-3-ylmethanone |
InChI |
InChI=1S/C17H18FN3O/c18-16-5-3-14(4-6-16)13-20-8-10-21(11-9-20)17(22)15-2-1-7-19-12-15/h1-7,12H,8-11,13H2 |
Clave InChI |
HVZPJEHPHXZEEC-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=C(C=C2)F)C(=O)C3=CN=CC=C3 |
SMILES canónico |
C1CN(CCN1CC2=CC=C(C=C2)F)C(=O)C3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



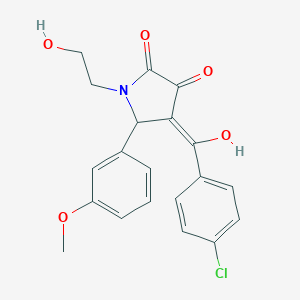

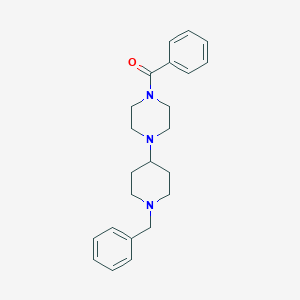
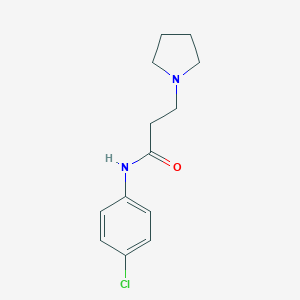

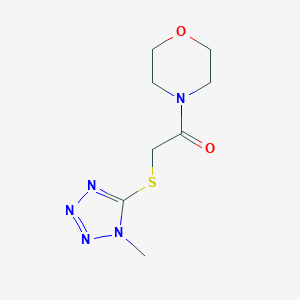

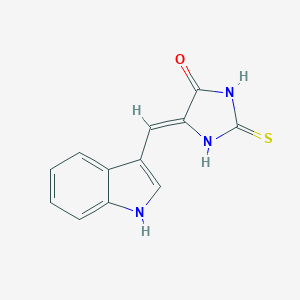

![1-(4-Fluorophenoxy)-3-{[3-(4-fluorophenoxy)-2-hydroxypropyl]amino}-2-propanol](/img/structure/B249256.png)



